

An In-depth Technical Guide to 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Butyl-2-methylaniline*

Cat. No.: *B126901*

[Get Quote](#)

Introduction

4-Butyl-2-methylaniline is an aromatic amine that has garnered interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its core structure serves as a scaffold for the synthesis of molecules targeting multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological activities of **4-Butyl-2-methylaniline** and its derivatives.

While the specific historical discovery of **4-Butyl-2-methylaniline** is not well-documented in readily available literature, its development can be contextualized within the broader history of aniline and its derivatives. Aniline was first isolated in 1826, and the subsequent exploration of substituted anilines has been a cornerstone of organic and medicinal chemistry for over a century^[1]. The synthesis of alkylated anilines, in general, has been a subject of study since at least the mid-20th century, with various methods developed for their preparation^[2].

Physicochemical Properties

A summary of the key physicochemical properties of **4-Butyl-2-methylaniline** is presented in the table below. These values are primarily predicted data from chemical databases.

Property	Value	Reference
CAS Number	72072-16-3	[3] [4]
Molecular Formula	C ₁₁ H ₁₇ N	[3] [4]
Molecular Weight	163.26 g/mol	[3] [4]
Boiling Point (Predicted)	264.3 ± 9.0 °C	[3]
Density (Predicted)	0.939 ± 0.06 g/cm ³	[3]
pKa (Predicted)	4.75 ± 0.10	[3]
Form	Oil	[3]
Color	Red to Dark Brown	[3]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[3]

Synthesis and Experimental Protocols

A common synthetic route to **4-Butyl-2-methylaniline** involves a two-step process starting from o-toluidine: Friedel-Crafts acylation followed by a reduction of the resulting ketone. While a specific detailed protocol for this exact compound is not readily available in published literature, a general methodology can be inferred from standard organic chemistry principles and procedures for similar transformations.

Step 1: Friedel-Crafts Acylation of o-Toluidine

This step introduces a butyryl group at the para position of o-toluidine. The amino group of o-toluidine is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methyl group, the para-substituted product is expected to be the major isomer.

General Experimental Protocol:

- Amine Protection (Optional but Recommended): To avoid side reactions with the amino group, it can be protected as an acetamide. o-Toluidine is reacted with acetyl chloride or acetic anhydride in the presence of a base like pyridine.

- Friedel-Crafts Acylation: The protected o-toluidine is then reacted with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$), in an inert solvent like dichloromethane or carbon disulfide. The reaction is typically carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature.
- Work-up: The reaction mixture is quenched by pouring it onto ice-water, followed by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude acylated product.
- Deprotection: If the amine was protected, the protecting group is removed by acid or base hydrolysis to yield the aminoketone intermediate.

Step 2: Reduction of the Aminoketone

The carbonyl group of the intermediate aminoketone is reduced to a methylene group to yield **4-Butyl-2-methylaniline**. The Clemmensen or Wolff-Kishner reduction are standard methods for this transformation.

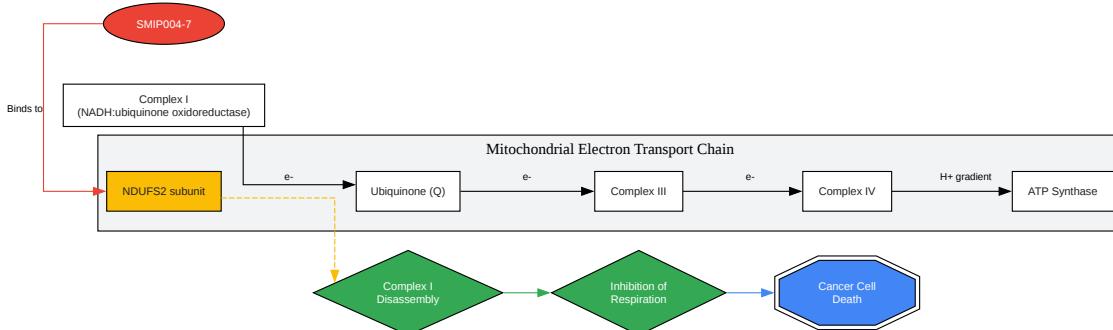
General Experimental Protocol (Clemmensen Reduction):

- Preparation of Zinc Amalgam: Zinc powder is amalgamated by treating it with a solution of mercuric chloride.
- Reduction: The aminoketone is refluxed with the amalgamated zinc and concentrated hydrochloric acid.
- Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with an organic solvent. The organic layer is washed with a basic solution to neutralize any remaining acid, followed by water. The solvent is then removed to yield the final product, **4-Butyl-2-methylaniline**, which can be further purified by distillation or chromatography.

Spectroscopic Data

While a complete set of experimentally obtained spectra for **4-Butyl-2-methylaniline** is not available in the searched literature, some mass spectrometry data has been reported.

Analysis	Data	Reference
GC-MS	Major peaks at m/z 120, 163, 121	[4]


Biological Activity and Drug Development

4-Butyl-2-methylaniline is a key intermediate in the synthesis of substituted acetamides that act as antagonists of Multidrug Resistance (MDR) proteins.[\[3\]](#) MDR is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.

One notable derivative of **4-Butyl-2-methylaniline** is SMIP004-7. This compound is a cell-penetrant, potent, and selective uncompetitive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[\[3\]](#) It has been shown to selectively bind to a distinct N-terminal region of the NDUFS2 subunit of Complex I, leading to its rapid disassembly.[\[3\]](#) This inhibition of mitochondrial respiration has been demonstrated to potently inhibit the growth of triple-negative breast cancer xenografts in mice.[\[3\]](#)

Signaling Pathway of SMIP004-7

The mechanism of action of SMIP004-7 involves the disruption of the mitochondrial electron transport chain, a critical pathway for cellular energy production.

[Click to download full resolution via product page](#)

Caption: Mechanism of SMIP004-7 induced inhibition of mitochondrial Complex I.

Conclusion

4-Butyl-2-methylaniline is a valuable building block in the development of targeted cancer therapies. Its derivatives, such as SMIP004-7, have shown promise in overcoming multidrug resistance by targeting fundamental cellular processes like mitochondrial respiration. Further research into the synthesis and biological evaluation of other **4-Butyl-2-methylaniline** derivatives may lead to the discovery of new and more effective anticancer agents. The development of a detailed and optimized synthetic protocol for **4-Butyl-2-methylaniline** in the scientific literature would be a valuable contribution to this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. US2507755A - Preparation of alkyl anilines - Google Patents [patents.google.com]
- 3. 4-Butyl-2-methylaniline CAS#: 72072-16-3 [m.chemicalbook.com]
- 4. 4-Butyl-2-methylaniline | C11H17N | CID 577772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Butyl-2-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126901#discovery-and-history-of-4-butyl-2-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com